molecular formula C8H18S2 B14306435 Butane, 1-(methylthio)-4-(propylthio)- CAS No. 118972-43-3

Butane, 1-(methylthio)-4-(propylthio)-

Cat. No.: B14306435
CAS No.: 118972-43-3
M. Wt: 178.4 g/mol
InChI Key: IGQQSDUCZZSANE-UHFFFAOYSA-N
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Description

Butane, 1-(methylthio)-4-(propylthio)-: is an organic compound that belongs to the class of thioethers Thioethers are characterized by the presence of a sulfur atom bonded to two alkyl or aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butane, 1-(methylthio)-4-(propylthio)- can be achieved through several methods. One common approach involves the alkylation of butane derivatives with methylthio and propylthio groups. The reaction typically requires a strong base, such as sodium hydride, to deprotonate the starting material, followed by the addition of methylthio and propylthio reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One potential route is the catalytic hydrogenation of precursor compounds in the presence of a suitable catalyst, such as palladium on carbon. This method allows for the selective introduction of thioether groups under mild conditions, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Butane, 1-(methylthio)-4-(propylthio)- undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thiols using reducing agents such as lithium aluminum hydride.

    Substitution: The thioether groups can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Alkyl halides, strong bases

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Alkylated thioethers

Scientific Research Applications

Butane, 1-(methylthio)-4-(propylthio)- has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biological Studies: The compound’s thioether groups make it a useful probe for studying sulfur-containing biomolecules and their interactions.

    Industrial Chemistry: It is used as an intermediate in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism by which Butane, 1-(methylthio)-4-(propylthio)- exerts its effects is primarily through its thioether groups. These groups can undergo various chemical transformations, such as oxidation and substitution, which enable the compound to interact with different molecular targets. The sulfur atoms in the thioether groups can form strong bonds with metal ions, making the compound useful in catalysis and coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

  • **Butane, 1-(methylthio)-2-(propylthio)-
  • **Butane, 1-(ethylthio)-4-(propylthio)-
  • **Butane, 1-(methylthio)-4-(butylthio)-

Uniqueness

Butane, 1-(methylthio)-4-(propylthio)- is unique due to the specific positioning of its thioether groups. This arrangement allows for distinct chemical reactivity and interactions compared to other similar compounds. For example, the presence of both methylthio and propylthio groups provides a balance of steric and electronic effects, making the compound versatile in various chemical reactions.

Properties

CAS No.

118972-43-3

Molecular Formula

C8H18S2

Molecular Weight

178.4 g/mol

IUPAC Name

1-methylsulfanyl-4-propylsulfanylbutane

InChI

InChI=1S/C8H18S2/c1-3-6-10-8-5-4-7-9-2/h3-8H2,1-2H3

InChI Key

IGQQSDUCZZSANE-UHFFFAOYSA-N

Canonical SMILES

CCCSCCCCSC

Origin of Product

United States

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